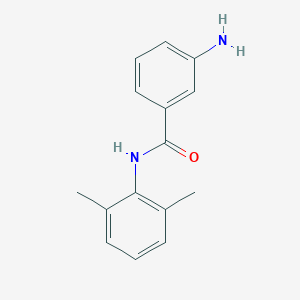

3-amino-N-(2,6-dimethylphenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(2,6-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-5-3-6-11(2)14(10)17-15(18)12-7-4-8-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRZHTFAGDHGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546049 | |

| Record name | 3-Amino-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14635-96-2 | |

| Record name | 3-Amino-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Pharmacological Investigations of 3 Amino N 2,6 Dimethylphenyl Benzamide

Anticonvulsant Activity and Efficacy

The evaluation of a compound's anticonvulsant potential relies on a battery of standardized preclinical models that simulate different types of seizures. These assays are crucial for characterizing the efficacy and mechanistic profile of a potential new drug.

In Vitro and In Vivo Models for Seizure Assessment

A comprehensive assessment of anticonvulsant activity typically involves a tiered approach, beginning with high-throughput in vivo screening models and progressing to more specific tests that can help elucidate the mechanism of action.

The maximal electroshock seizure (MES) test in rodents is a widely utilized preclinical model for identifying anticonvulsant compounds that are effective against generalized tonic-clonic seizures. This model assesses the ability of a compound to prevent the spread of seizure activity in the brain.

A thorough review of available scientific literature indicates a lack of specific studies that have evaluated the efficacy of 3-amino-N-(2,6-dimethylphenyl)benzamide in the MES model. While its isomer, 4-amino-N-(2,6-dimethylphenyl)benzamide, has demonstrated potent activity in this assay, specific data for the 3-amino derivative is not present in published research.

The pentylenetetrazole (PTZ)-induced seizure model is another cornerstone of anticonvulsant drug screening, primarily used to identify compounds that may be effective against absence seizures. PTZ is a central nervous system stimulant that acts as a non-competitive antagonist of the GABA-A receptor complex.

Similar to the MES model, dedicated studies on the effects of this compound in the PTZ-induced seizure model are not found in the current body of scientific literature. Research has been conducted on related compounds, such as 3,4-diamino-N-(2,6-dimethylphenyl)benzamide, which has been assessed for its ability to inhibit PTZ-induced seizures. However, direct data for the 3-amino isomer remains unavailable.

To further delineate the mechanism of action, particularly concerning the GABAergic system, bicuculline- and picrotoxin-induced seizure models are employed. Bicuculline is a competitive antagonist of the GABA-A receptor, while picrotoxin (B1677862) is a non-competitive channel blocker. These tests can help determine if a compound's anticonvulsant effects are mediated through the GABAergic system.

There are no specific published studies investigating the activity of this compound in either the bicuculline- or picrotoxin-induced seizure models.

Comparative Pharmacological Profiles with Established Antiepileptic Drugs

A critical step in the development of a new anticonvulsant is to compare its pharmacological profile with that of established antiepileptic drugs (AEDs). This includes comparing its potency, efficacy, and spectrum of activity.

Due to the absence of primary research data on the anticonvulsant activity of this compound in standardized seizure models, a direct comparative pharmacological profile with established AEDs cannot be constructed. Such a comparison would necessitate data from head-to-head studies, which have not been published.

Impact of Structural Modifications on Anticonvulsant Efficacy

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry and drug design. For the N-arylbenzamide class of compounds, the position of substituents on the benzamide (B126) ring can have a profound impact on anticonvulsant efficacy.

While a detailed SAR analysis for this compound is not possible without experimental data, the broader class of aminobenzamides suggests that the location of the amino group is a critical determinant of activity. The extensive research on the 4-amino isomer, ameltolide, and the lack of data on the 3-amino isomer, may suggest that the 4-position is more favorable for anticonvulsant activity in this chemical series. However, without direct comparative studies, this remains a hypothesis.

Anticancer Activity and Mechanisms

To assess the anticancer potential of this compound, a series of detailed in vitro and mechanistic studies would be required.

In Vitro Cytotoxicity Assessments Across Cancer Cell Lines

A foundational step in evaluating any potential anticancer agent is to determine its cytotoxic effects against a variety of cancer cell lines. This would typically involve treating different cancer cell lines (e.g., from breast, lung, colon, prostate, and leukemia) with varying concentrations of this compound. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, would be determined.

A representative data table for such an investigation would look like this:

| Cancer Cell Line | Tissue of Origin | IC50 (µM) of this compound |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

| HCT116 | Colon Carcinoma | Data Not Available |

| PC-3 | Prostate Adenocarcinoma | Data Not Available |

| K562 | Chronic Myelogenous Leukemia | Data Not Available |

Currently, no published data is available to populate this table for this compound.

Modulation of Cellular Signaling Pathways

Understanding how a compound affects cellular signaling pathways is crucial to elucidating its mechanism of action.

Autophagy is a cellular self-degradation process that can either promote or inhibit cancer cell survival. Investigations would be needed to determine if this compound induces or inhibits autophagy. This would involve monitoring the expression levels of key autophagy-related proteins such as LC3-II and p62.

The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation and is often dysregulated in cancer. Studies would need to assess the effect of this compound on the mTORC1 pathway, typically by examining the phosphorylation status of its downstream targets, such as S6 kinase and 4E-BP1.

Induction of Apoptosis and Inhibition of Cell Proliferation

Apoptosis, or programmed cell death, is a key mechanism through which many anticancer drugs exert their effects. Research would need to explore whether this compound can induce apoptosis in cancer cells. This is often investigated through assays that detect the activation of caspases (key enzymes in the apoptotic process), DNA fragmentation, and changes in the mitochondrial membrane potential. Concurrently, cell proliferation assays would confirm the compound's ability to halt the division of cancer cells.

Antimicrobial Activity Profile

To establish the antimicrobial profile of this compound, it would need to be tested against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, would be determined.

A sample data table for antimicrobial screening would be structured as follows:

| Microorganism | Type | MIC (µg/mL) of this compound |

| Staphylococcus aureus | Gram-positive Bacteria | Data Not Available |

| Escherichia coli | Gram-negative Bacteria | Data Not Available |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Data Not Available |

| Candida albicans | Fungus | Data Not Available |

As with the anticancer data, specific MIC values for this compound are not found in the current scientific literature.

Other Potential Biological Activities of Related Benzamide Analogs

Beyond antimicrobial effects, the versatile chemical structure of benzamide analogs has led to the investigation of their potential in other therapeutic areas, including anti-inflammatory, analgesic, and enzyme-inhibitory applications.

Several studies have highlighted the anti-inflammatory and analgesic potential of N-substituted benzamide derivatives. For instance, two N-substituted benzamides, metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA), demonstrated a dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation. nih.gov These compounds were also effective in preventing lung edema in animal models. nih.gov

The synthesis of various N-[4-(alkyl)cyclohexyl]-substituted benzamides has been undertaken to evaluate their anti-inflammatory and analgesic properties. nih.gov Similarly, research on other substituted benzamides has shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory process. nih.gov Some of these compounds not only exhibited in vivo anti-inflammatory activity but also showed a favorable gastrointestinal safety profile compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Benzamide derivatives have emerged as a promising class of enzyme inhibitors, with a particular focus on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Aberrant tyrosinase activity can lead to hyperpigmentation disorders.

Several studies have identified potent benzamide-based tyrosinase inhibitors. For example, N-benzylbenzamide derivatives have been synthesized and tested, with one compound showing effective inhibition of mushroom tyrosinase with an IC₅₀ value of 2.2 µM. nih.gov In another study, N'-(benzoyloxy)benzamide demonstrated strong tyrosinase inhibitory activity with an IC₅₀ of 2.5 µM, which was significantly more potent than the standard inhibitor kojic acid (IC₅₀ of 44.6 µM). researchgate.net Furthermore, certain N-(acryloyl)benzamide derivatives also exhibited greater tyrosinase inhibition than kojic acid. nih.gov

The inhibitory mechanism of these compounds often involves binding to the active site of the tyrosinase enzyme, thereby blocking its catalytic function.

| Benzamide Derivative Class | Enzyme | IC₅₀ (µM) | Reference |

| N-Benzylbenzamide derivative (compound 15) | Mushroom Tyrosinase | 2.2 | nih.gov |

| N'-(Benzoyloxy)benzamide | Mushroom Tyrosinase | 2.5 | researchgate.net |

| Kojic Acid (for comparison) | Mushroom Tyrosinase | 44.6 | researchgate.net |

| N-(Acryloyl)benzamide derivative (1a) | Mushroom Tyrosinase | - (36.71 ± 2.14% inhibition) | nih.gov |

| N-(Acryloyl)benzamide derivative (1j) | Mushroom Tyrosinase | - (25.99 ± 2.77% inhibition) | nih.gov |

| Kojic Acid (for comparison) | Mushroom Tyrosinase | - (21.56 ± 2.93% inhibition) | nih.gov |

The interaction of benzamide analogs with neurotransmitter receptors, particularly dopamine (B1211576) receptors, has been a significant area of research, primarily for the development of antipsychotic and other central nervous system (CNS) active drugs.

Substituted benzamide compounds have been synthesized and identified as dopamine D2 receptor antagonists. iaea.org Radioligand binding assays have confirmed their affinity for the D2 receptor, with some amino-substituted and halogen-containing benzamides showing significantly higher affinity than the reference compound sulpiride (B1682569). iaea.org Conformational analysis of various benzamides with high affinity for the D2 receptor has been performed to understand the structural requirements for receptor binding. nih.gov

More recent research has focused on allosteric modulation of D2 receptors by benzamide analogs. Allosteric modulators offer a more nuanced approach to receptor modulation compared to traditional agonists or antagonists. mdpi.com Additionally, iodinated benzamide analogs have been developed as potential imaging agents for CNS D2 dopamine receptors, which can aid in the diagnosis and research of neurological and psychiatric disorders. nih.gov

Mechanistic Elucidation and Molecular Interactions of 3 Amino N 2,6 Dimethylphenyl Benzamide

Investigation of Molecular Targets and Binding Affinities

While direct experimental data on the molecular targets of 3-amino-N-(2,6-dimethylphenyl)benzamide is limited, the aminobenzamide moiety is a well-characterized pharmacophore, particularly the 2-aminobenzamide isomer, which is known to target Class I histone deacetylases (HDACs). mdpi.comnih.govexplorationpub.com HDACs are critical enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. The amino group and the adjacent amide carbonyl of 2-aminobenzamides form a crucial zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the active site of Class I HDACs (HDAC1, HDAC2, and HDAC3). explorationpub.comnih.gov

Given these precedents, it is plausible to hypothesize that this compound could also interact with zinc-containing enzymes, though the change in the amino group's position from ortho (2-position) to meta (3-position) would significantly alter the geometry of zinc chelation and likely the binding affinity and selectivity. The binding affinities of several well-known 2-aminobenzamide-based HDAC inhibitors demonstrate the potency of this class of compounds.

Table 1: In Vitro Inhibitory Activity of Representative 2-Aminobenzamide HDAC Inhibitors

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |

|---|---|---|---|

| Entinostat | 80 | 110 | 6 |

| Mocetinostat | 170 | 250 | 110 |

| CI-994 | 700 | 800 | 500 |

This table presents data for related 2-aminobenzamide compounds to illustrate typical binding affinities for this chemical class against Class I HDACs. Data derived from published studies. mdpi.comnih.gov

Understanding Receptor-Ligand Interactions

The interaction between a ligand and its receptor is dictated by a combination of forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. For aminobenzamide-based inhibitors targeting HDACs, molecular docking studies reveal a conserved binding mode. mdpi.comnih.gov The aminobenzamide "head" group orients itself deep within the enzyme's active site tunnel to interact with the catalytic zinc ion. explorationpub.com The primary amino group and the amide carbonyl oxygen act as a bidentate ligand, chelating the zinc. mdpi.com

Key interactions for 2-aminobenzamide inhibitors within the HDAC active site often involve:

Hydrogen Bonding: The amino group can form hydrogen bonds with the side chains of nearby aspartate and histidine residues that are critical for catalysis.

Hydrophobic Interactions: The phenyl ring of the benzamide (B126) and any associated linkers or capping groups interact with hydrophobic residues lining the active site channel.

In the case of this compound, the N-(2,6-dimethylphenyl) portion would be expected to occupy a hydrophobic pocket. The two methyl groups in the ortho positions would likely influence the molecule's conformation, forcing a significant twist between the two aromatic rings, which in turn would dictate its fit within the binding site.

Enzymatic Modulation and Inhibition Kinetics

The kinetics of enzyme inhibition provide insight into the mechanism of action. Many 2-aminobenzamide-based HDAC inhibitors, such as Entinostat, are characterized as slow-on, slow-off, tight-binding inhibitors. explorationpub.com This kinetic profile is often attributed to a two-step binding mechanism. Initially, the inhibitor docks within the catalytic tunnel, followed by a slower, induced-fit rearrangement where the aminobenzamide group coordinates with the zinc ion. explorationpub.com

This slow dissociation rate can lead to a prolonged duration of enzyme inhibition in a physiological setting, which can be advantageous for therapeutic efficacy. While the specific inhibition kinetics of this compound have not been reported, its structural similarity to other benzamides suggests that if it does engage with a target enzyme, its kinetic profile would be influenced by the stability of the ligand-enzyme complex formed.

Computational Chemistry and Molecular Modeling Studies

In the absence of extensive empirical data, computational chemistry and molecular modeling serve as powerful tools to predict and analyze the molecular interactions of this compound.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the binding sites of proteins. A hypothetical docking simulation of this compound into the active site of HDAC1 (PDB: 4BKX) could be performed to assess its potential as an inhibitor. The simulation would calculate binding energy scores and identify key interactions.

Table 2: Illustrative Molecular Docking Results for a Benzamide Ligand with HDAC1

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | HIS142, HIS143, ASP178, TYR306 |

| Hydrogen Bonds | 2 | HIS142, ASP178 |

| Hydrophobic Interactions | 5 | PRO32, PHE152, PHE208, LEU274 |

This table is an illustrative example of typical results obtained from a molecular docking simulation of a benzamide-based inhibitor into an HDAC active site. The values are not specific experimental results for this compound.

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. The presence of the two methyl groups on the N-phenyl ring in this compound introduces significant steric hindrance. This steric clash forces the molecule to adopt a non-planar conformation. X-ray crystallography studies on structurally similar compounds, such as N-(2,6-dimethylphenyl)benzamide, reveal that the two aromatic rings are twisted almost orthogonally to each other. nih.govresearchgate.net The dihedral angle between the plane of the benzoyl ring and the plane of the anilide ring is a key descriptor of this conformation.

Table 3: Dihedral Angles in Structurally Related N-(2,6-dimethylphenyl)benzamides

| Compound | Dihedral Angle (Benzoyl vs. Anilide Ring) | Reference |

|---|---|---|

| N-(2,6-Dimethylphenyl)benzamide | 86.3° / 86.0° (two molecules in asymmetric unit) | nih.gov |

| 2-Chloro-N-(2,6-dimethylphenyl)benzamide | 3.46° | researchgate.net |

| N-(2,6-Dimethylphenyl)-2-methylbenzamide | 14.26° | nih.gov |

This table shows crystallographically determined dihedral angles for closely related compounds, indicating that substituents significantly influence the molecular conformation.

The conformation of the central amide bridge is also crucial. In related structures, the N-H and C=O bonds are typically found in an anti conformation. nih.govresearchgate.net This twisted, rigid conformation would reduce the number of accessible energy minima on the conformational energy landscape, potentially pre-organizing the molecule for binding to a specific receptor pocket but also possibly preventing it from adopting the necessary shape for other targets.

Various computational models are used to predict the physicochemical and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound based on its structure. These predictions help assess its "drug-likeness." Properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors are calculated to see if they fall within ranges typical for orally available drugs (e.g., Lipinski's Rule of Five).

Table 4: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 240.30 g/mol | Yes (< 500) |

| LogP (XLogP3) | 2.2 | Yes (< 5) |

| Hydrogen Bond Donors | 2 (NH₂ and NH) | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 (O and N in NH₂) | Yes (≤ 10) |

Properties computed based on the molecular structure of this compound (CID 13660415). nih.gov

These in silico predictions suggest that this compound has favorable physicochemical properties for a potential bioactive agent. Prediction of Activity Spectra for Substances (PASS) and other similar algorithms could be used to forecast a broad range of potential biological activities based on structural fragments, which may suggest targets beyond the hypothesized HDAC family.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Entinostat |

| Mocetinostat |

| CI-994 |

| N-(2,6-dimethylphenyl)benzamide |

| 2-Chloro-N-(2,6-dimethylphenyl)benzamide |

Pharmacokinetics, Metabolism, and Preclinical Safety Evaluation

In Vivo Metabolic Pathways of Benzamide (B126) Derivatives

The metabolic fate of benzamide derivatives is crucial in determining their efficacy and potential for adverse effects. The biotransformation of these compounds can be complex, often involving multiple enzymatic pathways.

A study on a closely related isomer, 4-amino-N-(2,6-dimethylphenyl)benzamide (also known as LY201116), provides significant insight into the likely metabolic routes for 3-amino-N-(2,6-dimethylphenyl)benzamide in rats. nih.gov Following oral administration, this related compound was well-absorbed and extensively metabolized. nih.gov The primary metabolic pathways identified were N-acetylation and subsequent hydroxylation. nih.gov

N-acetylation is a major metabolic route for aromatic amines. nih.govbyjus.com In the case of 4-amino-N-(2,6-dimethylphenyl)benzamide, N-acetylation of the amino group on the benzoyl ring resulted in the formation of 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide. nih.gov This metabolite, along with its hydroxylated form, constituted a significant portion of the circulating radioactivity in plasma, indicating that N-acetylation plays a key role in the disposition of this type of compound. nih.gov This process is catalyzed by N-acetyltransferases (NATs), and the rate of acetylation can vary between species and individuals, potentially influencing the compound's pharmacokinetic profile. byjus.com

Further metabolism can occur on the acetylated product. For instance, 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide undergoes hydroxylation to form 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide, which was identified as the major urinary metabolite. nih.gov

Enhancing the metabolic stability of drug candidates is a key objective in medicinal chemistry to improve their pharmacokinetic properties. For benzamide derivatives, several strategies can be employed. One approach involves modifying the structure to block or slow down metabolic pathways. For example, replacing a metabolically labile ester group with a more stable amide linkage has been shown to improve resistance to hydrolysis by carboxylesterases in human liver microsomes. nih.gov

Another strategy to enhance metabolic stability is the introduction of cyclic structures or the replacement of aromatic rings with saturated bioisosteres like bicyclohexyl (B1666981) groups. pressbooks.pub These modifications can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes. pressbooks.pub For N-acylated aromatic amino acids, the nature of the acyl group and the amino acid can significantly influence their metabolic stability. frontiersin.org

Preclinical Assessment of Neurotoxicity

Given that many benzamide derivatives exhibit central nervous system activity, a thorough assessment of their potential neurotoxicity is essential. wikipedia.orgdrugbank.com

Preclinical evaluation of neurotoxicity often involves a battery of behavioral assays in animal models to identify potential adverse neurological effects. For this compound, some in vivo data is available from its evaluation as an anticonvulsant agent in mice. google.com These studies provide an indication of the compound's therapeutic index, which is a ratio of the toxic dose to the therapeutic dose.

The following table summarizes the findings from a study in male mice: google.com

| Parameter | Value (mg/kg) | Description |

| TD₅₀ | 284.57 | The dose at which 50% of the animals show signs of toxicity. |

| ED₅₀ (MES) | 13.48 | The effective dose to protect 50% of animals from maximal electroshock seizure. |

| PI (MES) | 21.11 | The Protective Index (TD₅₀/ED₅₀), indicating the margin of safety. |

A higher protective index suggests a better separation between the desired therapeutic effect and overt neurotoxic side effects. google.com Other benzamide derivatives, particularly those used as antipsychotics, are known to interact with dopamine (B1211576) and serotonin (B10506) receptors, and their neurotoxicity profiles are well-characterized through behavioral studies assessing motor function, coordination, and cognitive performance. wikipedia.orgnih.govnih.gov

Hepatotoxicity and Other Organ-Specific Toxicity Studies

Benzimidazole derivatives, for example, have been reported to cause hepatotoxicity, potentially through the formation of reactive quinone-imine metabolites that can lead to oxidative stress and cellular damage. nih.gov The formation of such reactive metabolites is a concern for many aromatic amines. Androgenic steroids with a 17α-alkyl group are also known to have hepatotoxic potential. nih.gov In contrast, some compounds like γ-Hydroxybutyric acid (GHB) have shown a favorable safety profile concerning hepatotoxicity in some contexts. wikipedia.org

Drug Disposition Studies in Animal Models

Drug disposition studies track the absorption, distribution, metabolism, and excretion (ADME) of a compound. For the related compound, 4-amino-N-(2,6-dimethylphenyl)benzamide, disposition has been studied in rats. nih.gov

Following oral administration of the radiolabeled compound, it was found to be well-absorbed from the gastrointestinal tract (approximately 94%). nih.gov The majority of the administered dose was excreted within the first 24 hours, with 64.5% in the urine and 29% in the bile. nih.gov Peak plasma levels of the parent drug were observed at 0.75 hours, while peak plasma concentrations of total radioactivity occurred at 2 hours, reflecting the time taken for metabolism. nih.gov The elimination half-life of the parent drug from systemic circulation after intravenous administration was short (9.4 minutes), with a large volume of distribution (911 ml/kg) and high plasma clearance (66.9 ml/min/kg). nih.gov

The distribution of radioactivity was observed in various tissues, with maximum levels reached at 2 hours post-dosing. The elimination of radioactivity from these tissues was monophasic with a mean half-life of 3.4 hours. nih.gov These findings indicate rapid absorption, extensive metabolism, and efficient excretion of this class of compounds in rats.

The following table summarizes the key pharmacokinetic parameters of 4-amino-N-(2,6-dimethylphenyl)benzamide in rats following intravenous administration: nih.gov

| Parameter | Value |

| Elimination half-life (t₁/₂) | 9.4 min |

| Volume of distribution (Vd) | 911 ml/kg |

| Plasma clearance | 66.9 ml/min/kg |

Future Directions and Therapeutic Development

Identification of Novel Therapeutic Applications

The core structure of 3-amino-N-(2,6-dimethylphenyl)benzamide suggests the potential for a range of therapeutic applications, drawing parallels from other substituted benzamides. The exploration of these potential applications would be a critical first step in its future development.

Table 1: Potential Therapeutic Areas for this compound Based on Analogous Compounds

| Therapeutic Area | Rationale Based on Benzamide (B126) Analogs |

| Central Nervous System (CNS) Disorders | Substituted benzamides have shown efficacy as antipsychotic, antidepressant, and anticonvulsant agents. mdpi.com For example, compounds like sulpiride (B1682569) and tiapride (B1210277) are known for their D2 dopaminergic receptor inhibition. mdpi.com A related compound, 4-amino-N-(2,6-dimethylphenyl)benzamide, has demonstrated effective anticonvulsant activity in animal models. nih.gov |

| Oncology | Derivatives of similar benzamides have exhibited promising antitumor activity. These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines, including chronic myeloid leukemia (K562) and breast cancer (MCF-7). |

| Anti-inflammatory and Analgesic Effects | Certain benzamides possess anti-inflammatory and analgesic properties. mdpi.com The mechanism for some, like tiapride, is linked to indirect activation of serotoninergic receptors. mdpi.com |

| Neurodegenerative Diseases | Some benzamide derivatives have been identified as potential cholinesterase inhibitors, which could be beneficial in treating conditions like Alzheimer's disease by increasing acetylcholine (B1216132) levels. mdpi.com |

| Antimicrobial Activity | The benzamide scaffold has been explored for developing antimicrobial agents. mdpi.com |

Future research should involve extensive screening of this compound against a wide array of biological targets to uncover its specific therapeutic potential.

Design and Synthesis of Next-Generation Benzamide Analogues

To enhance efficacy and explore structure-activity relationships (SAR), the design and synthesis of novel analogues of this compound would be a key research focus.

The synthesis of the parent compound and its analogues can be achieved through various established chemical routes. A common method involves the amidation of a 3-aminobenzoic acid derivative with the corresponding aniline (B41778), in this case, 2,6-dimethylaniline. Another approach is the reduction of a nitro-substituted precursor, such as 3-nitro-N-(2,6-dimethylphenyl)benzamide.

Table 2: Potential Strategies for Analogue Synthesis and Design

| Modification Strategy | Rationale | Potential Synthetic Route |

| Substitution on the Aminophenyl Ring | To modulate lipophilicity, hydrogen bonding capacity, and target interaction. | Introduction of various functional groups (e.g., halogens, nitro groups) on the 3-aminobenzoyl moiety. nih.gov |

| Modification of the Dimethylphenyl Moiety | To investigate the impact of steric and electronic effects on activity. | Synthesis using different substituted anilines in the amidation reaction. |

| Alterations to the Amide Linker | To improve metabolic stability and conformational properties. | Replacement of the amide bond with bioisosteres. |

Systematic modifications would allow for the development of a library of related compounds for further screening and optimization. One-pot synthesis methods have been developed for similar compounds, offering an efficient route for generating diverse analogues. sioc-journal.cn

Advanced Preclinical Development and Lead Optimization

Once promising lead compounds are identified from the initial screening of this compound and its analogues, they would undergo rigorous preclinical development. This phase focuses on optimizing the lead candidates to improve their pharmacological and pharmacokinetic profiles.

Key activities in this stage would include:

In-depth In Vitro Characterization: Comprehensive testing of lead compounds against a panel of enzymes and receptors to determine their potency, selectivity, and mechanism of action.

Pharmacokinetic Profiling: Evaluation of absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound can reach its target in the body and persist for a sufficient duration. For instance, the metabolism of the related 4-amino-N-(2,6-dimethylphenyl)benzamide was found to occur via N-acetylation, a pathway that could be relevant for the 3-amino isomer. nih.gov

In Vivo Efficacy Studies: Testing the lead compounds in relevant animal models of the targeted diseases to demonstrate their therapeutic effects. nih.gov

Toxicity and Safety Assessment: Preliminary evaluation of the potential for adverse effects.

The goal of this stage is to select a single, highly promising candidate for progression into clinical trials.

Translational Research Prospects for Clinical Application

Translational research will be crucial to bridge the gap between preclinical findings and human clinical applications for any promising derivatives of this compound. nih.gov This involves validating the preclinical models and biomarkers to ensure they are relevant to the human disease condition.

For CNS disorders, this could involve using advanced neuroimaging techniques and electrophysiological measurements in animal models to understand how the compounds modulate neural circuits, and whether these changes correlate with therapeutic outcomes in humans. nih.gov In oncology, patient-derived xenograft models could be used to test the efficacy of lead compounds on human tumors in a preclinical setting.

The development of specific biomarkers to monitor the drug's effect and patient response would also be a critical aspect of the translational pathway. This could include molecular imaging probes or the measurement of specific proteins or metabolites in blood or cerebrospinal fluid. Ultimately, a successful translational research program would pave the way for well-designed clinical trials to evaluate the safety and efficacy of a novel therapeutic agent derived from the this compound scaffold in patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.